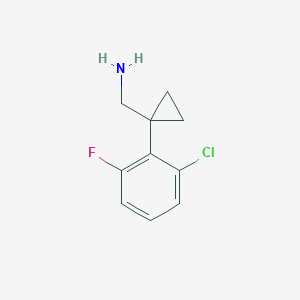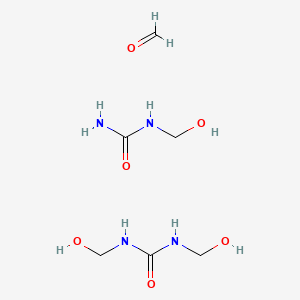
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde: is an organic compound with the formula OC(NHCH₂OH)₂. This white, water-soluble solid is an intermediate in the formation of urea-formaldehyde resins . It is formed upon the treatment of urea with an excess of formaldehyde .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-bis(hydroxymethyl)urea is synthesized by reacting urea with formaldehyde. The reaction typically occurs in a stirred vessel where 2 moles of formaldehyde are added per mole of urea . The solution is neutralized with triethanolamine, and urea is added with cooling. The temperature must not exceed 40°C during this slightly exothermic reaction .
Industrial Production Methods: The industrial production of 1,3-bis(hydroxymethyl)urea follows a similar process, ensuring the reaction conditions are controlled to maintain product quality. The compound is produced in large quantities for use in various applications, particularly in the manufacture of urea-formaldehyde resins .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-bis(hydroxymethyl)urea undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
1,3-bis(hydroxymethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of urea-formaldehyde resins.
Biology: Investigated for its potential use in biological systems due to its reactivity and solubility.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the production of adhesives, coatings, and resins.
Mécanisme D'action
The mechanism of action of 1,3-bis(hydroxymethyl)urea involves its reactivity with various functional groups. The hydroxymethyl groups can undergo reactions such as oxidation, reduction, and substitution, leading to the formation of various products. These reactions are facilitated by the presence of specific reagents and conditions .
Comparaison Avec Des Composés Similaires
Dimethylolurea: Another compound with similar reactivity and applications.
N,N’-Dihydroxymethylurea: Shares similar chemical properties and uses.
Oxymethurea: Another related compound with comparable reactivity.
Uniqueness: 1,3-bis(hydroxymethyl)urea is unique due to its specific reactivity with formaldehyde, leading to the formation of urea-formaldehyde resins. Its solubility in water and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C6H16N4O6 |
|---|---|
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
1,3-bis(hydroxymethyl)urea;formaldehyde;hydroxymethylurea |
InChI |
InChI=1S/C3H8N2O3.C2H6N2O2.CH2O/c6-1-4-3(8)5-2-7;3-2(6)4-1-5;1-2/h6-7H,1-2H2,(H2,4,5,8);5H,1H2,(H3,3,4,6);1H2 |
Clé InChI |
HEFPRIRFIJJZBN-UHFFFAOYSA-N |
SMILES canonique |
C=O.C(NC(=O)N)O.C(NC(=O)NCO)O |
Numéros CAS associés |
62073-57-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


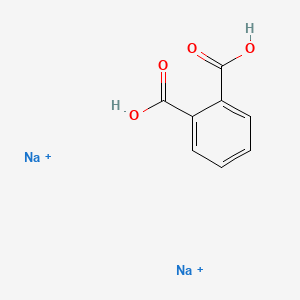
![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate](/img/structure/B11726839.png)
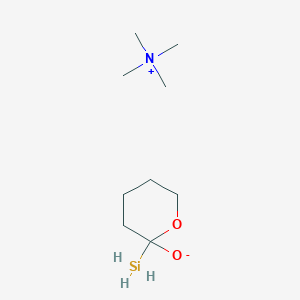
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
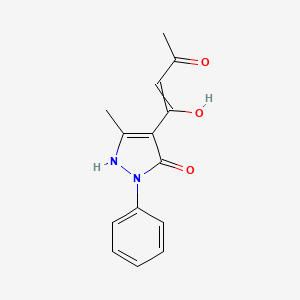
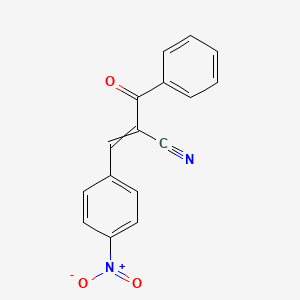
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
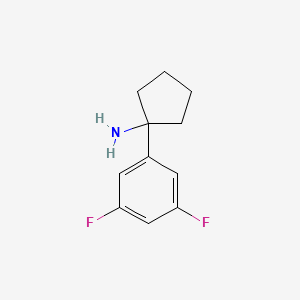
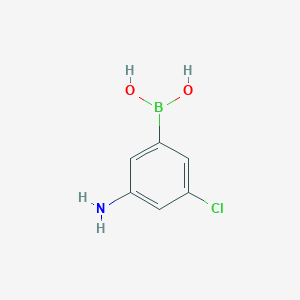
![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)
